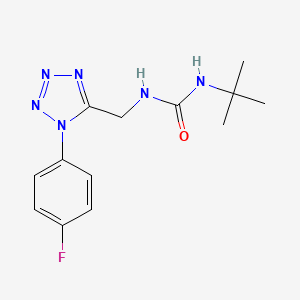

![molecular formula C18H15N3O3S2 B2750416 2-((5-氨基-4-苯基噻唑-2-基)硫)-N-(苯并[d][1,3]二噁杂环-5-基)乙酰胺 CAS No. 1021124-75-3](/img/structure/B2750416.png)

2-((5-氨基-4-苯基噻唑-2-基)硫)-N-(苯并[d][1,3]二噁杂环-5-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

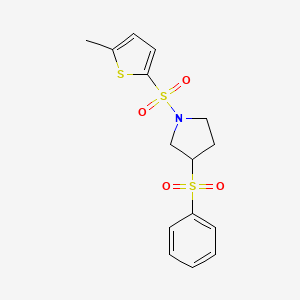

The compound “2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide” is a complex organic molecule that contains several functional groups, including an amide, a thiazole ring, a thioether, and a dioxole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and dioxole rings would add rigidity to the structure, while the amide and thioether groups could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions, while the thiazole ring might be susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .科学研究应用

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound can be expected to exhibit potent activity against various bacterial and fungal strains. For instance, similar thiazolidinone derivatives have shown significant antibacterial activity towards E. coli, S. aureus, and B. subtilis with low minimum inhibitory concentrations (MICs), indicating their potential as antibacterial agents . Additionally, antifungal activity has been observed against species like R. oryzae, suggesting a broad spectrum of antimicrobial applications .

Anti-Inflammatory Properties

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds with a thiazole core have been evaluated for their ability to inhibit inflammatory processes, with some showing powerful anti-inflammatory profiles. This is measured by their IC50 values, which indicate the effectiveness of a substance in inhibiting a specific biological function .

Antitumor and Cytotoxic Effects

Thiazole derivatives have been synthesized and tested for their cytotoxicity against various human tumor cell lines. Some compounds have demonstrated potent effects on cancer cells, such as prostate cancer, highlighting the potential of thiazole-containing compounds in cancer research and treatment .

Antioxidant Properties

The thiazole ring is also associated with antioxidant properties. Compounds containing this moiety have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells. This activity is typically assessed using techniques like the DPPH radical spectrophotometric method .

Antidiabetic Activity

Thiazole derivatives have been explored as anti-diabetic agents. They have been synthesized and evaluated for enzyme inhibition relevant to diabetes management, as well as for their cytotoxic behavior. This suggests that thiazole-containing compounds could be valuable in the development of new medications for diabetes treatment .

Neuroprotective Effects

Due to the presence of a thiazole ring, which is found naturally in Vitamin B1 (thiamine), derivatives of this compound may exhibit neuroprotective effects. Thiamine plays a role in the synthesis of neurotransmitters and is essential for the normal functioning of the nervous system. Thus, thiazole derivatives could contribute to the development of drugs aimed at protecting neuronal health .

未来方向

属性

IUPAC Name |

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c19-17-16(11-4-2-1-3-5-11)21-18(26-17)25-9-15(22)20-12-6-7-13-14(8-12)24-10-23-13/h1-8H,9-10,19H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPFJJGQXCPWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(S3)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

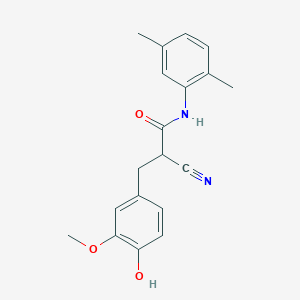

![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2750333.png)

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B2750334.png)

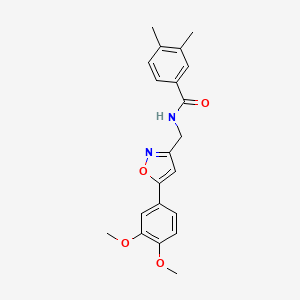

![N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)

![Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate](/img/structure/B2750336.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2750337.png)

![N-Methyl-4-[(1-methylcyclopropyl)methyl-prop-2-enoylamino]benzamide](/img/structure/B2750342.png)

![ethyl 2-(4-benzylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2750346.png)

![N-(2,4-dimethoxyphenyl)-4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2750350.png)

![2-methoxy-1-[(E)-2-nitroethenyl]naphthalene](/img/structure/B2750355.png)